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Compound of Interest

Compound Name: 7-Nitroquinoline

Cat. No.: B188568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, two-step synthetic protocol for the preparation of 7-
Nitroquinoline. The synthesis proceeds through the nitration of 1,2,3,4-tetrahydroquinoline to

form the intermediate 7-Nitro-1,2,3,4-tetrahydroquinoline, followed by a high-yield

dehydrogenation to afford the final product. This method offers excellent regioselectivity and

high overall yield, making it a reliable procedure for obtaining 7-Nitroquinoline for research

and development purposes.

Physicochemical Properties
A summary of the key physical and chemical properties of the final product and the

intermediate is provided below.

Property 7-Nitroquinoline
7-Nitro-1,2,3,4-
tetrahydroquinoline

Molecular Formula C₉H₆N₂O₂ C₉H₁₀N₂O₂

Molecular Weight 174.16 g/mol 178.19 g/mol

Appearance Yellow needle-like crystals[1] Red to brown powder or oil[2]

Melting Point 132.5 °C[1] 61.0 to 65.0 °C[2]

CAS Number --INVALID-LINK-- --INVALID-LINK--
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Spectroscopic Data
Expected NMR characterization data for the final product, 7-Nitroquinoline, are summarized

below. The solvent for NMR analysis is typically CDCl₃.

¹H NMR (300 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Assignment

~9.10 dd H-2

~8.90 d H-8

~8.30 d H-5

~8.25 dd H-6

~7.60 dd H-3

| ~7.50 | d | H-4 |

¹³C NMR (75 MHz, CDCl₃) Note: Specific chemical shifts can be found in the cited literature.

Chemical Shift (ppm) Assignment

~152 C-2

~149 C-4

~148 C-8a

~147 C-7

~136 C-8

~130 C-5

~129 C-4a

~125 C-6

| ~122 | C-3 |
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Experimental Protocols
This section details the step-by-step procedures for the synthesis of 7-Nitroquinoline.

Part 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline
This protocol describes the nitration of 1,2,3,4-tetrahydroquinoline.

Materials:

1,2,3,4-tetrahydroquinoline

Concentrated Sulfuric Acid (H₂SO₄)

Nitric Acid (HNO₃, 99.5%)

Sodium Carbonate (Na₂CO₃)

Dichloromethane (CH₂Cl₂)

Magnesium Sulfate (MgSO₄)

Ice

Equipment:

Round-bottom flask

Dropping funnel

Magnetic stirrer

Ice/salt bath

Filtration apparatus

Separatory funnel

Rotary evaporator
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Procedure:

Cool 30.0 mL of concentrated sulfuric acid in a flask to -10 °C using an ice/salt bath.[2]

Prepare a nitrating mixture by dissolving nitric acid (4.80 g, 75.60 mmol) in sulfuric acid

(15.00 mL).[2]

Simultaneously, add 1,2,3,4-tetrahydroquinoline (10.60 g, 75.60 mmol) and the prepared

nitrating mixture dropwise to the cooled sulfuric acid over 1 hour. Ensure the reaction

temperature is maintained below 10 °C throughout the addition.[2]

After the addition is complete, stir the mixture for an additional 2.5 hours at -5 °C.[2]

Carefully pour the reaction mixture over a large amount of crushed ice.

Neutralize the solution by adding solid sodium carbonate until the pH reaches 8-9. A solid

precipitate will form.[2]

Filter the solid product and wash it thoroughly with water.[2]

Dissolve the filtered solid in dichloromethane. Transfer the solution to a separatory funnel

and wash the organic layer with water.[2]

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.[2]

The product, 7-Nitro-1,2,3,4-tetrahydroquinoline, is obtained as a viscous brown oil.[2]

Quantitative Data for Part 1

Parameter Value

Yield ~85% (13.70 g)

| Purity| ~84% |
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This protocol describes the dehydrogenation (aromatization) of the tetrahydroquinoline

intermediate to yield the final product.

Materials:

7-Nitro-1,2,3,4-tetrahydroquinoline (from Part 1)

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Dichloromethane (CH₂Cl₂)

10% Sodium Hydroxide (NaOH) solution

Saturated Sodium Chloride (NaCl) solution (brine)

Anhydrous Sodium Sulfate (Na₂SO₄)

Petroleum Ether

Ethyl Acetate

Equipment:

Round-bottom flask

Magnetic stirrer

Filtration apparatus

Separatory funnel

Rotary evaporator

Procedure:

Dissolve 7-Nitro-1,2,3,4-tetrahydroquinoline (60 g, 0.337 mol) in 4.5 L of dichloromethane in

a large round-bottom flask.
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At room temperature, add dichlorodicyanobenzoquinone (DDQ) (152.9 g, 0.6734 mol) in

batches to the stirred solution.

Continue stirring the reaction mixture for 1 hour after the addition is complete.

Filter the reaction mixture. Wash the collected filter cake twice with 500 mL of

dichloromethane, stirring for 5 minutes each time before filtering again.

Combine all the organic filtrates and transfer to a large separatory funnel.

Wash the organic phase sequentially with two 500 mL portions of 10% sodium hydroxide

solution, followed by one 500 mL portion of saturated sodium chloride solution.

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure using a rotary evaporator.

The resulting orange solid is stirred with a solvent mixture of petroleum ether and ethyl

acetate (5:1 ratio, 250 mL) for 30 minutes.

Filter the solid to obtain the final product, 7-nitroquinoline.

Quantitative Data for Part 2

Parameter Value

| Yield | 90.3% (53 g) |

Synthesis Workflow Visualization
The following diagram illustrates the two-step synthesis pathway from 1,2,3,4-

tetrahydroquinoline to 7-Nitroquinoline.
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Synthesis of 7-Nitroquinoline

Step 1: Nitration

Step 2: Dehydrogenation

1,2,3,4-Tetrahydroquinoline

reagents1

HNO₃, H₂SO₄

-10 °C to 10 °C 7-Nitro-1,2,3,4-tetrahydroquinoline

reagents2

DDQ, CH₂Cl₂
Room Temp. 7-Nitroquinoline

  Nitration

  Dehydrogenation

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 7-Nitroquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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